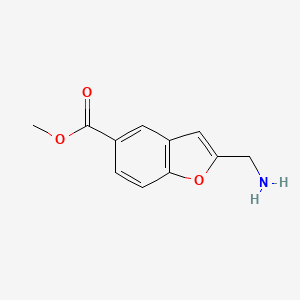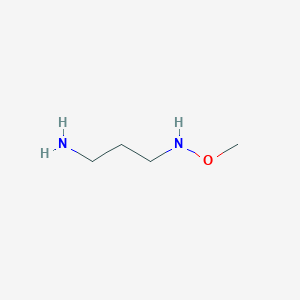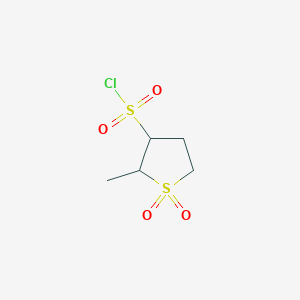
2-Methyltetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is a chemical compound known for its unique structural properties and reactivity It contains a thiolane ring, which is a five-membered ring with sulfur, and is functionalized with sulfonyl chloride and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiolane derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Oxidation to Form Dioxo Groups: The oxidation of the thiolane ring to introduce dioxo groups can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiol derivatives.
Cyclization Reactions: The thiolane ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reaction with thiols
Scientific Research Applications
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar thiolane ring structure but with a carboxylic acid group instead of sulfonyl chloride.
2-Methyl-1,1-dioxo-1lambda6-thiolane-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position on the thiolane ring.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group, which influences its reactivity and potential applications. The presence of both dioxo and sulfonyl chloride groups makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C5H9ClO4S2 |
|---|---|
Molecular Weight |
232.7 g/mol |
IUPAC Name |
2-methyl-1,1-dioxothiolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-4-5(12(6,9)10)2-3-11(4,7)8/h4-5H,2-3H2,1H3 |
InChI Key |
KDLPPSUBPILDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


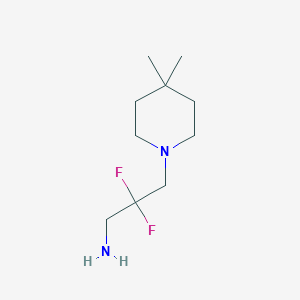
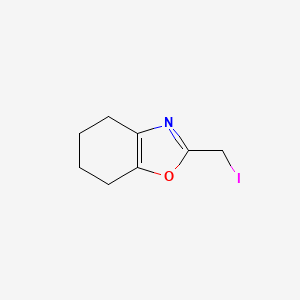
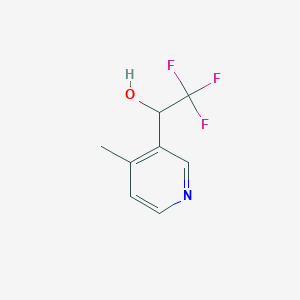
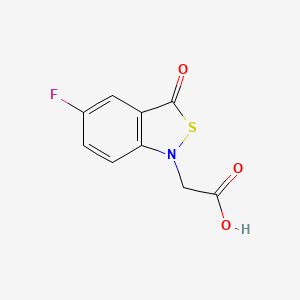
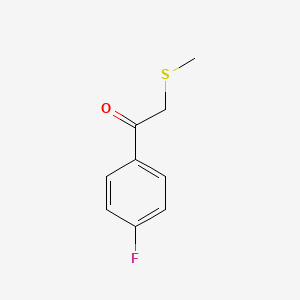
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
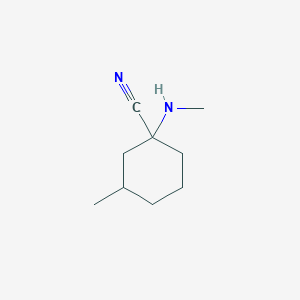
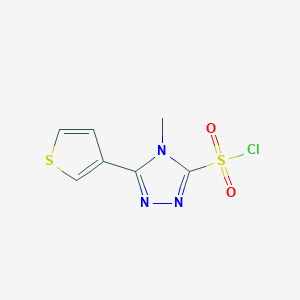
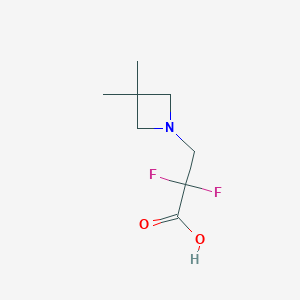
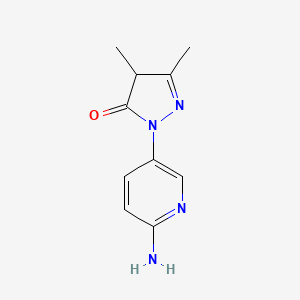
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
